(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

(2-(tert‑Butyl)-5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridin‑8‑yl)methanamine (CAS 1365939‑45‑2) is a partially saturated imidazo[1,2‑a]pyridine bearing a tert‑butyl group at the 2‑position and an aminomethyl substituent at the 8‑position. With a molecular weight of 207.32 g/mol, a calculated LogP of 1.96, and an Fsp³ value of 0.75, this scaffold occupies a distinctive property space relative to fully aromatic imidazopyridine analogs.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
CAS No. 1365939-45-2
Cat. No. B1403672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
CAS1365939-45-2
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2CCCC(C2=N1)CN
InChIInChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3
InChIKeyXDRYWVURGYHVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine (CAS 1365939-45-2): A Differentiated Imidazopyridine Building Block for CNS‑Oriented and Kinase‑Focused Discovery


(2-(tert‑Butyl)-5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridin‑8‑yl)methanamine (CAS 1365939‑45‑2) is a partially saturated imidazo[1,2‑a]pyridine bearing a tert‑butyl group at the 2‑position and an aminomethyl substituent at the 8‑position . With a molecular weight of 207.32 g/mol, a calculated LogP of 1.96, and an Fsp³ value of 0.75, this scaffold occupies a distinctive property space relative to fully aromatic imidazopyridine analogs . Its structural features enable it to serve as a versatile intermediate for medicinal chemistry campaigns targeting central nervous system (CNS) and kinase‑modulating applications where balanced solubility, permeability, and conformational complexity are required.

Why (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Cannot Be Replaced by Common In‑Class Analogs


Imidazo[1,2‑a]pyridine congeners vary profoundly in substitution pattern, saturation state, and steric bulk, directly affecting their physicochemical and pharmacological profiles. The 2‑tert‑butyl group in this compound imposes distinct steric shielding and lipophilicity, while the 8‑aminomethyl appendage provides a reactive handle at a specific vector that differs from the more common 7‑, 6‑, or 5‑yl methanamine isomers. These differences translate into altered LogP, Fsp³, hydrogen‑bonding capacity, and metabolic stability, making generic inter‑compound substitution unreliable for structure‑activity relationship (SAR) reproducibility or scaled synthesis . The quantitative evidence below demonstrates precisely how this compound diverges from its nearest positional and saturation analogs.

Quantitative Differentiation Evidence for (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Relative to Closest Analogs


Increased Fraction sp³ (Fsp³) vs. Fully Aromatic Imidazo[1,2‑a]pyridine‑8‑yl Methanamine

The target compound possesses an Fsp³ value of 0.75, markedly higher than the fully aromatic imidazo[1,2‑a]pyridin‑8‑ylmethanamine (estimated Fsp³ ≈ 0.08) [REFS-1, REFS-2]. Elevated Fsp³ correlates with improved aqueous solubility, reduced crystal packing, and enhanced clinical success rates in drug discovery [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Lower Calculated LogP vs. 2‑tert‑Butyl‑Imidazo[1,2‑a]pyridine (Fully Aromatic)

The target compound exhibits a calculated LogP of 1.96 , which is significantly lower than the predicted LogP of approximately 2.9 for the fully aromatic 2‑tert‑butyl‑imidazo[1,2‑a]pyridine (CAS 406207‑65‑6) . The reduced LogP arises from partial saturation of the pyridine ring, which introduces polarity and hydrogen‑bonding capacity absent in the aromatic analog.

Lipophilicity ADME Solubility

Distinct Hydrogen‑Bond Donor Count Enables Unique Supramolecular Interactions Compared to Tertiary Amine Analogs

The target compound contains 1 hydrogen‑bond donor (primary amine) and 2 hydrogen‑bond acceptors . In contrast, the tertiary‑amine analog (5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridin‑7‑yl)‑N,N‑dimethylmethanamine (virtual comparator) would possess 0 donors. The presence of a primary amine donor enables specific salt‑bridge and hydrogen‑bond interactions with carboxylate residues (e.g., Asp/Glu) in biological targets and facilitates co‑crystal formation in solid‑state characterization.

Crystal Engineering Receptor Binding Hydrogen Bonding

8‑Aminomethyl Substitution Provides a Spatially Distinct Vector Compared to the 7‑Aminomethyl Regioisomer

The aminomethyl group at the 8‑position of the tetrahydroimidazopyridine core projects the amine functionality at a dihedral angle distinct from the 7‑aminomethyl regioisomer (CAS 1511147‑55‑9) [REFS-1, REFS-2]. This positional isomerism yields divergent exit vectors when the scaffold is elaborated, affecting target engagement geometry. In kinase inhibitor design, subtle changes in vector orientation can drastically alter selectivity profiles [1].

Scaffold Hopping SAR Exploration Vector Diversity

High‑Value Application Scenarios for (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Based on Structural Differentiation


CNS‑Penetrant Fragment Library Expansion

The combination of high Fsp³ (0.75) and moderate LogP (1.96) aligns with CNS multiparameter optimization guidelines. This building block is ideally suited for inclusion in fragment libraries targeting GPCRs, ion channels, or neurotransmitter transporters where balanced lipophilicity and saturation are prerequisites for blood‑brain barrier penetration.

Kinase Hinge‑Binder Scaffold with Differentiated Hydrogen‑Bonding

The 8‑aminomethyl primary amine serves as a hydrogen‑bond donor capable of engaging the kinase hinge region glutamate/aspartate residue. When paired with the 2‑tert‑butyl group occupying the hydrophobic back pocket, this scaffold provides a unique pharmacophoric pattern distinct from typical 7‑substituted imidazopyridine kinase inhibitors [REFS-1, Section 3 Evidence_Item 3].

Regioisomeric SAR Pairing for Lead Optimization

Procurement of the 8‑aminomethyl isomer alongside the 7‑aminomethyl isomer (CAS 1511147‑55‑9) enables systematic vector scanning in lead series. This pairwise SAR approach is critical when optimizing selectivity within conserved ATP‑binding sites, as the exit vector difference can differentiate inhibition of closely related kinases [REFS-2, Section 3 Evidence_Item 4].

Solid‑State Co‑Crystal Screening with Acidic Co‑Formers

The primary amine hydrogen‑bond donor (1 HBD) enables robust salt or co‑crystal formation with carboxylic acid‑containing co‑formers such as gentisic acid or fumaric acid. This property supports solubility‑enhancing formulations and solid‑form patent strategies during preclinical development [REFS-1, Section 3 Evidence_Item 3].

Quote Request

Request a Quote for (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.